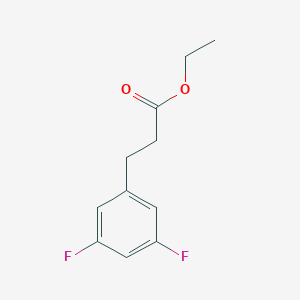

Ethyl 3-(3,5-difluorophenyl)propanoate

Description

BenchChem offers high-quality Ethyl 3-(3,5-difluorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3,5-difluorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(3,5-difluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPFVVQBZAJMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570048 | |

| Record name | Ethyl 3-(3,5-difluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163978-51-6 | |

| Record name | Ethyl 3,5-difluorobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163978-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(3,5-difluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-(3,5-difluorophenyl)propanoate CAS number search

Identification, Synthesis, and Application Strategy for High-Value Intermediates

Executive Summary & Core Directive

The Challenge: Researchers frequently encounter "ghost" intermediates—compounds like Ethyl 3-(3,5-difluorophenyl)propanoate that are chemically rational and essential for SAR (Structure-Activity Relationship) studies but lack a widely indexed CAS number in public commercial catalogs.

The Solution: This guide moves beyond a simple database query. It identifies the commercially available parent acid (CAS 84315-24-2 ) and provides a self-validating technical workflow to synthesize, purify, and verify the target ester in-house. This approach ensures project continuity regardless of commercial stock availability.

Chemical Identity & Database Status

While the specific ethyl ester is often not indexed with a unique CAS in public aggregation databases, it is rigorously defined by its parentage and structure.

Target Compound Data

| Property | Specification |

| Systematic Name | Ethyl 3-(3,5-difluorophenyl)propanoate |

| Common Synonyms | 3-(3,5-Difluorophenyl)propionic acid ethyl ester; Ethyl 3,5-difluorohydrocinnamate |

| Molecular Formula | C₁₁H₁₂F₂O₂ |

| Molecular Weight | 214.21 g/mol |

| SMILES | CCOC(=O)CCc1cc(F)cc(F)c1 |

| LogP (Predicted) | ~2.8 - 3.1 (Lipophilic) |

The "Anchor" CAS Number

Since the ester is a derivative, all procurement strategies should focus on the stable, commercially available parent acid:

-

Parent Acid: 3-(3,5-Difluorophenyl)propanoic acid[1][2][3][4]

-

Availability: Widely stocked by major building-block suppliers (Sigma, Combi-Blocks, Enamine).

Synthesis & Production Protocol

Expert Insight: Direct esterification of the phenylpropanoic acid is the most robust route. The fluorine atoms at the 3,5-positions are electron-withdrawing but chemically stable under standard Fischer esterification conditions. They do not require protection.[6]

Method A: Acid-Catalyzed Fischer Esterification (Scalable)

Best for: Gram-scale synthesis with minimal byproducts.

Reagents:

-

Substrate: 3-(3,5-Difluorophenyl)propanoic acid (CAS 84315-24-2).[1][3][4]

-

Solvent/Reactant: Absolute Ethanol (Excess).

-

Catalyst: Sulfuric Acid (H₂SO₄, catalytic amount) or Thionyl Chloride (SOCl₂).

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of the parent acid in Absolute Ethanol (0.5 M concentration).

-

Activation:

-

Option 1 (H₂SO₄): Add 5-10 mol% conc. H₂SO₄ dropwise.

-

Option 2 (SOCl₂): Cool to 0°C. Add 1.1 eq SOCl₂ dropwise (generates HCl in situ).

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The acid (lower R_f) should disappear; the ester (higher R_f) will appear.

-

-

Workup:

-

Concentrate the ethanol under reduced pressure.

-

Redissolve residue in Ethyl Acetate.

-

Critical Wash: Wash with Saturated NaHCO₃ to remove unreacted acid (prevents false positives in yield).

-

Wash with Brine, dry over MgSO₄, and concentrate.

-

-

Purification: Usually yields >95% pure oil.[2] If necessary, purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Workflow Visualization

The following diagram illustrates the logical flow from procurement to validation.

Figure 1: Synthesis workflow converting the commercial acid precursor to the target ethyl ester.

Analytical Validation (Self-Validating Systems)

To ensure the "ghost" CAS product is correctly synthesized, you must rely on first-principles characterization.

1. H-NMR Diagnostic Peaks (400 MHz, CDCl₃)

The shift from Acid to Ester is distinct. Look for the appearance of the ethyl group signals.[7]

| Moiety | Chemical Shift (δ) | Multiplicity | Interpretation |

| -OCH₂CH₃ | 4.12 ppm | Quartet (J=7.1 Hz) | Diagnostic: Confirming ester formation. |

| -OCH₂CH₃ | 1.25 ppm | Triplet (J=7.1 Hz) | Terminal methyl of the ester. |

| Ar-CH₂- | 2.95 ppm | Triplet | Benzylic protons. |

| -CH₂-CO- | 2.60 ppm | Triplet | Alpha-carbonyl protons. |

| Ar-H (4) | ~6.65 ppm | Multiplet | Proton between fluorines (shielded). |

| Ar-H (2,6) | ~6.75 ppm | Multiplet | Protons adjacent to fluorines. |

2. Mass Spectrometry (LC-MS)

-

Expected [M+H]⁺: ~215.22 Da.

-

Fragmentation Pattern: Loss of the ethoxy group (OEt) often results in a characteristic acylium ion peak.

Strategic Applications in Drug Discovery

Why this molecule? The 3,5-difluorophenyl motif is a privileged scaffold in medicinal chemistry.

-

Metabolic Stability: The fluorine atoms block the metabolically vulnerable 3 and 5 positions on the phenyl ring, preventing CYP450-mediated oxidation.

-

Bioisosterism: The ester serves as a prodrug precursor or a lipophilic building block.

-

Electronic Modulation: The electron-withdrawing nature of the difluoro-substitution lowers the pKa of the neighboring protons, potentially influencing binding affinity in hydrophobic pockets.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10856006 (3-(3,5-Difluorophenyl)propanoic acid). Retrieved from [Link]

-

Common Chemistry (2023). CAS Registry Number 84315-24-2 Detail.[1][5] American Chemical Society. Retrieved from [Link][5]

- Furniss, B. S., et al. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.

Sources

Technical Monograph: 3-(3,5-Difluorophenyl)propionic Acid Ethyl Ester

This technical monograph details the chemical identity, synthesis, and application profile of 3-(3,5-difluorophenyl)propionic acid ethyl ester , a critical fluorinated building block in medicinal chemistry.

Executive Summary

3-(3,5-difluorophenyl)propionic acid ethyl ester (Ethyl 3-(3,5-difluorophenyl)propionate) is a specialized intermediate used primarily in the optimization of lead compounds during drug discovery. Its core value lies in the 3,5-difluorophenyl moiety , a bioisostere for the phenyl group that enhances metabolic stability by blocking cytochrome P450 oxidation sites while modulating lipophilicity (LogP). This guide provides a validated framework for its synthesis, characterization, and application.

Chemical Identity & Physicochemical Profile

Table 1: Chemical Specifications

| Property | Value / Description |

|---|---|

| Systematic Name | Ethyl 3-(3,5-difluorophenyl)propanoate |

| Molecular Formula | C₁₁H₁₂F₂O₂ |

| Molecular Weight | 214.21 g/mol |

| Precursor CAS | 84315-24-2 (Acid form: 3-(3,5-Difluorophenyl)propionic acid) |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Boiling Point (Est.) | 248–252 °C (at 760 mmHg) / ~115 °C (at 10 mmHg) |

| Density (Est.) | 1.15 ± 0.05 g/cm³ |

| LogP (Predicted) | ~3.1 (Higher lipophilicity than non-fluorinated analog) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water.[1][2][3] |

Structural Insight:

The 3,5-difluoro substitution pattern creates an electron-deficient aromatic ring. This deactivates the ring toward electrophilic aromatic substitution and metabolic oxidation, a key strategy in extending the half-life (

Validated Synthetic Pathways

The synthesis is best approached via a convergent route starting from commercially available 3,5-difluorobenzaldehyde . This ensures high regioselectivity and yield.

Method A: Knoevenagel Condensation & Hydrogenation (Preferred) This two-stage protocol minimizes side reactions and allows for scale-up.

-

Step 1: Condensation

-

Reagents: 3,5-Difluorobenzaldehyde + Malonic Acid.

-

Catalyst: Piperidine (base) in Pyridine.

-

Condition: Reflux (90–100°C) for 4–6 hours.

-

Mechanism: The aldehyde undergoes nucleophilic attack by the malonate anion, followed by decarboxylation to yield 3-(3,5-difluorophenyl)acrylic acid (Cinnamic acid derivative).

-

Why: This route avoids the use of expensive Wittig reagents.

-

-

Step 2: Hydrogenation & Esterification (One-Pot or Sequential)

-

Reagents:

(balloon or 50 psi), Pd/C (10% w/w). -

Solvent: Ethanol (anhydrous).

-

Acid Catalyst: Catalytic

or Thionyl Chloride ( -

Protocol: The acrylic acid intermediate is hydrogenated to the saturated propionic acid. If performed in ethanol with acid catalysis, esterification occurs in situ.

-

Critical Control Point: Monitor

uptake to prevent reduction of the aromatic ring or defluorination (though rare under mild conditions).

-

Figure 1: Step-wise synthetic pathway from aldehyde precursor to ethyl ester target.

Mechanistic Insights & Reactivity

Metabolic Stability (The "Fluorine Effect"): In drug design, the phenyl ring is a common site for oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4). Hydroxylation typically occurs at the para (4-) or meta (3-) positions.

-

Blockade: Replacing hydrogens with fluorine at the 3- and 5-positions sterically and electronically blocks these sites from enzymatic attack.

-

Electronic Effect: The high electronegativity of fluorine pulls electron density from the ring (

-inductive effect), making the ring less prone to oxidation (which requires electron donation).

Reactivity of the Ester: The ethyl ester moiety serves as a "masked" carboxylic acid (prodrug potential) or a handle for further derivatization:

-

Hydrolysis: Readily converts back to the free acid (CAS 84315-24-2) using LiOH in THF/Water.

-

Reduction: Can be reduced to the alcohol (3-(3,5-difluorophenyl)propan-1-ol) using

, a precursor for ether linkages.

Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic:

H NMR (400 MHz,-

6.6–6.8 ppm (m, 3H): Aromatic protons. The 3,5-difluoro pattern typically shows a triplet of triplets for the para-proton (

-

4.12 ppm (q,

-

2.90 ppm (t,

-

2.60 ppm (t,

-

1.25 ppm (t,

- -109 to -111 ppm: Single signal (if equivalent) or multiplet, characteristic of the 1,3-difluoro-5-substituted benzene ring.

Applications in Drug Discovery

Table 2: Functional Applications

| Domain | Application Logic |

|---|

| Lead Optimization | Used to replace a phenyl or benzyl group to improve metabolic stability (

Figure 2: Structure-Activity Relationship (SAR) impact of the difluorophenyl scaffold.

Safety & Handling (SDS Summary)

While specific data for the ester may be limited, it should be handled with the same precautions as the parent acid and similar esters.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert atmosphere (

) if possible to prevent hydrolysis over long periods. -

Fire Safety: Combustible liquid. Keep away from heat/sparks.

References

-

Sigma-Aldrich. 3-(3,5-Difluorophenyl)propionic acid Product Specification & SDS. (Precursor Data).[2]

-

PubChem. Ethyl 3-phenylpropionate (Analogous Properties).[2] National Library of Medicine.

-

ChemicalBook. Synthesis of Propionic Acid Derivatives. (General Synthetic Protocols).

-

Watson International. 3-(3,5-Difluorophenyl)propionic acid CAS 84315-24-2.

Sources

Ethyl 3-(3,5-difluorophenyl)propanoate SMILES and InChIKey

An In-Depth Technical Guide to Ethyl 3-(3,5-difluorophenyl)propanoate: Synthesis, Properties, and Applications

Abstract

Ethyl 3-(3,5-difluorophenyl)propanoate is a fluorinated organic compound of significant interest to the pharmaceutical and materials science sectors. The strategic placement of two fluorine atoms on the phenyl ring modifies the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery and the development of advanced materials. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, physicochemical properties, and key applications, with a focus on its role as a versatile synthon for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a precise understanding of its structure and identifiers. Ethyl 3-(3,5-difluorophenyl)propanoate is the ethyl ester of 3-(3,5-difluorophenyl)propanoic acid. The difluorinated phenyl group is key to its utility, offering a unique combination of steric and electronic properties for molecular design.

| Identifier | Value | Source |

| IUPAC Name | Ethyl 3-(3,5-difluorophenyl)propanoate | - |

| Molecular Formula | C₁₁H₁₂F₂O₂ | - |

| Molecular Weight | 214.21 g/mol | - |

| SMILES | CCOC(=O)CCc1cc(F)cc(F)c1 | Deduced from[1] |

| InChIKey | (Not publicly indexed, derived from structure) | - |

| Parent Acid CAS | 84315-24-2 (for 3-(3,5-Difluorophenyl)propanoic acid) | [1] |

Synthesis Protocol: A Two-Step Approach

The most reliable and common synthesis of Ethyl 3-(3,5-difluorophenyl)propanoate involves a two-step process: first, the synthesis of the precursor carboxylic acid, followed by its esterification. This methodology ensures high purity and yield.

Step 1: Synthesis of 3-(3,5-Difluorophenyl)propanoic Acid

The precursor acid is efficiently synthesized via the catalytic hydrogenation of its unsaturated analog, 3-(3,5-difluorophenyl)propenoic acid.

Protocol:

-

A solution of 3-(3,5-difluorophenyl)propenoic acid (1 equivalent) is prepared in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate.

-

A slurry of 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (e.g., 50 psi) in a hydrogenation apparatus.[2]

-

The reaction is shaken or stirred vigorously for several hours (typically 4-6 hours) at room temperature until hydrogen uptake ceases, indicating reaction completion.

-

Upon completion, the mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield 3-(3,5-difluorophenyl)propanoic acid, often as an oil or a low-melting solid.[1][2]

Causality and Expertise:

-

Catalyst Choice: Palladium on carbon is the catalyst of choice for the reduction of aromatic alkenes because it provides excellent activity and selectivity, reducing the carbon-carbon double bond without affecting the aromatic ring under these mild conditions.

-

Solvent System: THF and ethyl acetate are excellent solvents for this reaction as they solubilize the starting material and are inert to the reaction conditions.

-

Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake, providing a clear endpoint. The final product's identity is confirmed via NMR spectroscopy.

Step 2: Fischer Esterification to Ethyl 3-(3,5-difluorophenyl)propanoate

The synthesized carboxylic acid is converted to its ethyl ester via the classic Fischer esterification method.

Protocol:

-

3-(3,5-difluorophenyl)propanoic acid (1 equivalent) is dissolved in an excess of absolute ethanol, which acts as both the solvent and the reagent.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is added to the solution (typically 2-5 mol%).

-

The mixture is heated to reflux for several hours (4-8 hours). The reaction is driven to completion by the excess of ethanol, according to Le Châtelier's principle.

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

-

The organic solution is washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo to yield the final product, Ethyl 3-(3,5-difluorophenyl)propanoate.

Causality and Expertise:

-

Catalyst Role: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Workup Logic: The aqueous bicarbonate wash is crucial for removing acidic components, which simplifies purification. Failure to neutralize the acid can lead to product degradation during distillation.

-

Purity Validation: The purity of the final ester can be readily assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure confirmed by ¹H and ¹³C NMR.

Synthesis Workflow Diagram

Caption: Two-step synthesis of Ethyl 3-(3,5-difluorophenyl)propanoate.

Physicochemical Properties and Safety

The properties of the final ester can be inferred from its parent acid and non-fluorinated analogs. The safety profile should be considered similar to its precursor until specific data is available.

| Property | Value | Source |

| Form | Solid (Parent Acid) | [1] |

| Melting Point | 59-61 °C (Parent Acid) | [1] |

| Inferred Form | Colorless Liquid (Ester) | Based on[3] |

| Boiling Point | Not reported, expected >250 °C | Based on analogs[4] |

Safety Information (Based on Parent Acid):

-

Signal Word: Danger[1]

-

Hazard Classifications: Acute Toxicity (Oral, Dermal), Skin Irritation, Serious Eye Damage, STOT SE 3[1]

-

Hazard Statements: H302 + H312 (Harmful if swallowed or in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[1]

-

Handling: Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses[1].

Applications in Research and Drug Development

The true value of Ethyl 3-(3,5-difluorophenyl)propanoate lies in its application as a versatile chemical building block. The difluorophenyl motif is a privileged structure in modern medicinal chemistry.

-

Metabolic Stability: The C-F bond is exceptionally strong, and fluorine atoms can block sites of metabolic oxidation, thereby increasing the in-vivo half-life of a drug candidate.

-

Receptor Binding: Fluorine's high electronegativity can alter the pKa of nearby functional groups and enable favorable electrostatic or hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.

-

Intermediate for Bioactive Molecules: As an ester, this compound is an ideal precursor for synthesizing more complex molecules. It can be readily hydrolyzed back to the carboxylic acid for amide bond formation or reduced to the corresponding alcohol. Fluorinated phenylpropanoic acid derivatives are known intermediates in the synthesis of anti-inflammatory and analgesic drugs[5]. Related structures are used to create potent inhibitors of key enzymes like fibroblast growth factor receptor (FGFR) tyrosine kinase, which is relevant in oncology[6].

Logical Application Workflow

Caption: Synthetic utility of Ethyl 3-(3,5-difluorophenyl)propanoate.

Conclusion

Ethyl 3-(3,5-difluorophenyl)propanoate is more than a simple ester; it is a strategically designed building block for high-value chemical synthesis. Its preparation from readily available precursors via robust and well-understood chemical reactions makes it an accessible tool for researchers. The incorporation of the 3,5-difluorophenyl moiety provides a powerful method for enhancing the pharmacokinetic and pharmacodynamic properties of target molecules, solidifying its importance in modern drug discovery and materials science. This guide provides the foundational knowledge for its synthesis, handling, and strategic application in a research and development setting.

References

-

PrepChem.com. Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. Available from: [Link]

-

PubChem. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237. Available from: [Link]

-

ChemSynthesis. ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Available from: [Link]

-

ChemSynthesis. ethyl 3-phenylpropanoate - 2021-28-5. Available from: [Link]

-

MySkinRecipes. Ethyl 3-(3-fluorophenyl)propanoate. Available from: [Link]

Sources

- 1. 3-(3,5-Difluorophenyl)propionic acid 97 84315-24-2 [sigmaaldrich.com]

- 2. prepchem.com [prepchem.com]

- 3. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3-(3-Fluorophenyl)propionic acid | 458-45-7 | Benchchem [benchchem.com]

- 6. 3-(3,5-DIMETHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER | 54901-09-6 [chemicalbook.com]

Methodological & Application

Application Note & Protocol: Strategic Synthesis of 3,5-Difluorocinnamate Precursors via Knoevenagel Condensation

Introduction: The Significance of Fluorinated Cinnamate Scaffolds

In contemporary medicinal chemistry and material science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. The 3,5-difluorocinnamate scaffold, in particular, serves as a critical precursor for a range of high-value compounds, including pharmaceuticals and advanced polymers. The electron-withdrawing nature of the fluorine atoms can enhance metabolic stability, improve binding affinity, and alter the electronic characteristics of the final product.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, offering a reliable and versatile method for creating α,β-unsaturated systems.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base.[1][4] This guide provides an in-depth exploration of the optimal conditions and a detailed protocol for the synthesis of 3,5-difluorocinnamate esters, leveraging the Knoevenagel condensation of 3,5-difluorobenzaldehyde with malonic esters.

The Reaction Mechanism: A Stepwise Perspective

The efficacy of the Knoevenagel condensation lies in a well-understood, three-step mechanism: deprotonation, nucleophilic addition, and elimination (dehydration).[2][5] The use of a weak amine base, such as piperidine, is characteristic of this reaction, distinguishing it from condensations that use strong inorganic bases like NaOH.[6]

-

Deprotonation & Enolate Formation: The reaction is initiated by the basic catalyst, typically piperidine, which deprotonates the active methylene compound (e.g., diethyl malonate). The acidity of the α-protons (pKa ≈ 13) allows for their removal by a moderately strong base, forming a resonance-stabilized enolate ion.[1][6] This enolate is the key nucleophile in the reaction.

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the 3,5-difluorobenzaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.[5][6]

-

Protonation & Dehydration: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst (the piperidinium ion), to form a β-hydroxy adduct.[6] Under the reaction conditions, typically with heating, this intermediate is deprotonated again at the α-carbon. The resulting enolate facilitates the elimination of a hydroxide ion, leading to the formation of the thermodynamically stable α,β-unsaturated product and regenerating the catalyst.[5][6]

Caption: Knoevenagel condensation reaction pathway.

Optimizing Reaction Conditions for 3,5-Difluorocinnamate Synthesis

The success of synthesizing 3,5-difluorocinnamate hinges on the careful selection of reagents, catalysts, and reaction parameters. The electron-withdrawing fluorine atoms on the benzaldehyde ring can influence its reactivity, making optimization crucial.

| Parameter | Recommended Choice | Rationale & Expert Insights |

| Aldehyde | 3,5-Difluorobenzaldehyde | The substrate for the condensation. Ensure high purity to avoid side reactions. |

| Active Methylene | Diethyl malonate or Dimethyl malonate | These are the most common choices. Diethyl malonate is often preferred for its higher boiling point and ease of handling. A slight excess (1.1-1.5 eq.) is typically used to ensure complete consumption of the aldehyde.[7] |

| Catalyst System | Piperidine (0.1-0.3 eq.) + Acetic Acid (0.1-0.3 eq.) | Piperidine is the classic and highly effective base catalyst.[6][8] The addition of a catalytic amount of acetic acid can significantly accelerate the reaction.[9] This is thought to facilitate proton transfer steps and may be involved in an alternative iminium ion pathway, though the exact mechanism can be complex and solvent-dependent.[6][9] |

| Solvent | Toluene or Benzene | These solvents are ideal as they form an azeotrope with water, the byproduct of the condensation. This allows for the continuous removal of water using a Dean-Stark apparatus, which drives the reaction equilibrium towards the product, significantly improving yields.[10] |

| Temperature | Reflux (approx. 111°C for Toluene) | Heating is necessary to overcome the activation energy for both the initial condensation and the final dehydration step.[5] Refluxing ensures a constant, controlled reaction temperature and facilitates the azeotropic removal of water. |

| Reaction Time | 4-24 hours | The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion. The electron-withdrawing nature of the fluorine groups may slightly alter the required reaction time compared to unsubstituted benzaldehyde. |

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of diethyl 2-(3,5-difluorobenzylidene)malonate.

Materials and Equipment

-

Reagents: 3,5-Difluorobenzaldehyde (≥98%), Diethyl malonate (≥99%), Piperidine (≥99%), Glacial Acetic Acid (≥99.7%), Toluene (anhydrous), Ethyl acetate (reagent grade), Hexanes (reagent grade), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate or Sodium Sulfate.

-

Equipment: Round-bottom flask (e.g., 250 mL), Dean-Stark apparatus, Reflux condenser, Magnetic stirrer hotplate, Magnetic stir bar, Heating mantle, Separatory funnel, Rotary evaporator, Glassware for workup and purification, TLC plates (silica gel).

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry. Fill the Dean-Stark trap with anhydrous toluene.

-

Charging Reagents: To the round-bottom flask, add 3,5-difluorobenzaldehyde (e.g., 10.0 g, 70.4 mmol), diethyl malonate (e.g., 12.5 g, 78.0 mmol, 1.1 eq.), and 100 mL of anhydrous toluene.

-

Catalyst Addition: With gentle stirring, add piperidine (e.g., 0.7 mL, 7.0 mmol, 0.1 eq.) followed by glacial acetic acid (e.g., 0.4 mL, 7.0 mmol, 0.1 eq.) to the reaction mixture.

-

Reflux and Monitoring: Heat the mixture to a gentle reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction's progress by TLC (e.g., using a 20:80 ethyl acetate/hexanes eluent), checking for the consumption of the starting aldehyde.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove piperidine, saturated sodium bicarbonate solution (2 x 50 mL) to remove acetic acid, and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield the crude product, typically as a pale yellow oil or solid.

Purification and Characterization

The crude 3,5-difluorocinnamate precursor often requires purification to remove unreacted starting materials and minor byproducts.

-

Purification: The most common method for purifying esters is column chromatography on silica gel.[11][12] A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is effective. Fractions should be monitored by TLC to isolate the pure product. Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification strategy.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information. The ¹H NMR will show characteristic peaks for the vinyl proton and the ester alkyl groups. ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atoms.[11]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ester.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C=O of the ester (around 1720 cm⁻¹) and the C=C of the alkene (around 1640 cm⁻¹).

-

Troubleshooting and Safety Considerations

-

Low Yield: If the yield is low, ensure anhydrous conditions were maintained and that the Dean-Stark trap was functioning correctly to remove water. Increasing the reflux time or the amount of catalyst may also improve conversion.

-

Incomplete Reaction: If the starting aldehyde persists, consider adding a fresh portion of the catalyst. Ensure the reaction temperature is sufficient for reflux.

-

Safety:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

3,5-Difluorobenzaldehyde is an irritant. Avoid inhalation and contact with skin.

-

Piperidine is a toxic and flammable liquid with a strong odor. Handle with care.

-

Toluene is flammable and has associated health risks. Avoid inhalation and ensure no ignition sources are nearby.

-

References

-

Reaction Mechanism of Knoevenagel Reaction. (n.d.). Physics Wallah. Retrieved from [Link]

-

Knoevenagel Condensation: Definition, Examples and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]

-

Knoevenagel condensation mechanism and applications. (2023, February 24). Purechemistry. Retrieved from [Link]

-

Knoevenagel Condensation Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Knoevenagel condensation reaction with piperidine as catalyst. (2022, October). ResearchGate. Retrieved from [Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Knoevenagel condensation with acetic acid. (2026, January 26). Reddit. Retrieved from [Link]

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... (n.d.). ResearchGate. Retrieved from [Link]

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 10). ResearchGate. Retrieved from [Link]

-

Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. (n.d.). MDPI. Retrieved from [Link]

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure. Retrieved from [Link]

-

Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). Scientific Research Publishing. Retrieved from [Link]

-

(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]

- 2. purechemistry.org [purechemistry.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pure.tue.nl [pure.tue.nl]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Scalable Synthesis of Fluorinated Phenyl Propanoates

Introduction: The Strategic Value of Fluorinated Phenyl Propanoates in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2] Among the vast landscape of fluorinated compounds, fluorinated phenyl propanoates represent a privileged scaffold. This structural motif is found in a variety of biologically active molecules, including pharmaceuticals and agrochemicals, and serves as a versatile building block for more complex chemical entities.

The strategic placement of fluorine on the phenyl ring or the propanoate backbone can lead to enhanced therapeutic efficacy and improved pharmacokinetic profiles.[1][2] However, the synthesis of these compounds, particularly on a scale relevant to industrial applications, presents significant challenges. Traditional fluorination methods often involve hazardous reagents, harsh reaction conditions, and can suffer from poor selectivity, making them difficult to scale up safely and efficiently.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on scalable synthesis methods for fluorinated phenyl propanoates. We will delve into various synthetic strategies, from classical approaches to modern catalytic and continuous flow technologies, with a focus on providing detailed, field-proven protocols. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for achieving reliable and scalable synthesis.

Strategic Approaches to Scalable Synthesis

The synthesis of fluorinated phenyl propanoates can be broadly categorized into two main strategies:

-

Direct Fluorination of Pre-existing Phenyl Propanoate Scaffolds: This approach involves the introduction of fluorine onto a pre-assembled phenyl propanoate molecule.

-

Assembly from Fluorinated Building Blocks: This strategy utilizes commercially available or readily synthesized fluorinated starting materials that are then elaborated to form the final phenyl propanoate structure.

The choice of strategy depends on several factors, including the desired position of the fluorine atom(s), the required stereochemistry, and the overall cost and scalability of the process.

Protocol 1: Direct Electrophilic Fluorination of Phenyl Propanoates

Direct C-H fluorination is an atom-economical approach that avoids the need for pre-functionalized starting materials. Electrophilic fluorinating reagents are often employed for this purpose.

Causality of Experimental Choices:

-

Fluorinating Reagent: Selectfluor® (F-TEDA-BF4) is a widely used electrophilic fluorinating agent due to its crystalline, stable nature and relatively safe handling characteristics compared to gaseous fluorine.[3] N-Fluorobenzenesulfonimide (NFSI) is another effective and manageable electrophilic fluorine source.

-

Catalyst: The use of a palladium catalyst can direct the fluorination to specific positions on the aromatic ring through C-H activation. The choice of ligand is crucial for achieving high regioselectivity and yield.

-

Solvent: A polar aprotic solvent like acetonitrile or dichloromethane is typically used to ensure the solubility of the reactants and the fluorinating agent.

Experimental Workflow:

Figure 1: Workflow for Direct Electrophilic Fluorination.

Detailed Step-by-Step Methodology:

-

To an oven-dried flask under an inert atmosphere (N2 or Ar), add the phenyl propanoate starting material (1.0 equiv), Pd(OAc)2 (0.05 equiv), and the appropriate ligand (0.1 equiv).

-

Add anhydrous acetonitrile as the solvent.

-

Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C).

-

Add Selectfluor® (1.2 equiv) portion-wise over 1 hour to control the reaction exotherm.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated phenyl propanoate.

| Parameter | Value | Rationale |

| Scale | 1-10 g | Suitable for laboratory and early process development. |

| Typical Yield | 40-70% | Highly dependent on substrate and ligand choice. |

| Key Advantage | Atom economy, direct C-H functionalization. | Reduces synthetic steps and waste. |

| Scalability Challenge | Cost of palladium catalyst and ligands, regioselectivity control. | May require significant optimization for large-scale production. |

Protocol 2: Asymmetric Synthesis via Catalytic Hydrogenation of a Fluorinated Precursor

For the synthesis of chiral fluorinated phenyl propanoates, asymmetric hydrogenation of a corresponding unsaturated precursor is a powerful and scalable method.

Causality of Experimental Choices:

-

Catalyst: Chiral phosphine ligands complexed with rhodium or ruthenium are highly effective for asymmetric hydrogenation, providing high enantioselectivity.

-

Substrate: A fluorinated cinnamate ester is a common precursor, which can be synthesized from the corresponding fluorinated benzaldehyde.

-

Hydrogen Source: High-pressure hydrogen gas is typically used. For laboratory scale, a balloon of hydrogen can be sufficient.

-

Solvent: Methanol or ethanol are common solvents for hydrogenation reactions.

Experimental Workflow:

Figure 2: Asymmetric Hydrogenation Workflow.

Detailed Step-by-Step Methodology:

-

In a high-pressure reaction vessel, dissolve the fluorinated cinnamate ester (1.0 equiv) in degassed methanol.

-

Add the chiral rhodium catalyst (e.g., [Rh(COD)2]BF4 with a chiral bisphosphine ligand, 0.01 equiv).

-

Seal the vessel and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or Gas Chromatography (GC).

-

Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield the enantiomerically enriched fluorinated phenyl propanoate.

| Parameter | Value | Rationale |

| Scale | 1-50 g | Readily scalable with appropriate high-pressure equipment. |

| Typical Yield | >95% | Hydrogenation is typically a high-yielding reaction. |

| Enantioselectivity | >99% ee | Dependent on the choice of chiral catalyst. |

| Key Advantage | High enantioselectivity and yield. | Provides access to optically pure compounds. |

| Scalability Challenge | High-pressure equipment, cost of chiral catalyst. | Requires specialized infrastructure for large-scale production. |

Protocol 3: Continuous Flow Synthesis for Enhanced Safety and Scalability

Continuous flow chemistry offers significant advantages for fluorination reactions, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when using hazardous reagents.[4][5][6]

Causality of Experimental Choices:

-

Reactor Type: A microreactor or a tube-in-tube reactor is suitable for gas-liquid reactions, allowing for efficient mixing of fluorine gas with the substrate solution.

-

Fluorine Source: Diluted fluorine gas (e.g., 10% F2 in N2) is preferred for safety and to moderate the reactivity.[5]

-

In-line Quenching: Integrating an in-line quenching step immediately after the reaction zone is crucial for safety, neutralizing any unreacted hazardous reagents.

-

Automated System: An automated flow system allows for precise control of flow rates, temperature, and pressure, ensuring reproducibility and safe operation.[4]

Experimental Workflow:

Figure 3: Continuous Flow Fluorination Setup.

Detailed Step-by-Step Methodology:

-

Prepare a stock solution of the phenyl propanoate starting material in a suitable solvent (e.g., acetonitrile).

-

Set up the continuous flow reactor system as depicted in Figure 3.

-

Pump the substrate solution and the diluted fluorine gas through their respective lines to a T-mixer.

-

The combined stream flows through a heated coil reactor where the fluorination takes place. The residence time and temperature are controlled by the flow rate and the length and temperature of the coil.

-

The reaction mixture then enters a second T-mixer where it is combined with a quenching solution (e.g., aqueous sodium thiosulfate).

-

The quenched mixture passes through a back-pressure regulator to maintain the desired pressure in the system.

-

The product stream is collected in a flask.

-

The collected solution is then worked up by extraction and purified by chromatography or crystallization.

| Parameter | Value | Rationale |

| Scale | g to kg/day | Continuous processing allows for high throughput. |

| Typical Yield | 60-90% | Optimized conditions in flow can lead to higher yields. |

| Key Advantage | Enhanced safety, precise control, easy scale-up. | Ideal for hazardous reactions and industrial production. |

| Scalability Challenge | Initial setup cost, potential for clogging. | Requires expertise in flow chemistry and engineering. |

Safety Considerations for Large-Scale Fluorination

Working with fluorinating agents, especially on a large scale, requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. For reactions involving highly corrosive reagents like HF, specialized face shields and aprons are necessary.[7]

-

Ventilation: All fluorination reactions should be conducted in a well-ventilated fume hood.[7]

-

Emergency Preparedness: Have an emergency plan in place and ensure that all personnel are trained on the hazards of the reagents being used. An eyewash station and safety shower should be readily accessible. For fluorine gas exposure, a 2.5% calcium gluconate gel should be on hand for immediate application to the affected skin.[7]

-

Material Compatibility: Ensure that all reaction vessels and equipment are compatible with the fluorinating agents being used. For example, HF is highly corrosive to glass.[3]

-

Quenching: Always have a quenching agent ready to neutralize any unreacted fluorinating reagent at the end of the reaction or in case of an emergency.

Conclusion

The scalable synthesis of fluorinated phenyl propanoates is a critical endeavor for advancing drug discovery and materials science. The protocols outlined in these application notes provide a foundation for researchers to develop robust and efficient synthetic routes. By understanding the causality behind experimental choices and embracing modern technologies like continuous flow chemistry, the challenges associated with large-scale fluorination can be effectively managed. The continued development of novel fluorination methods will undoubtedly expand the toolkit available to chemists, enabling the synthesis of increasingly complex and valuable fluorinated molecules.

References

-

Wirth, T. (2021). Safer fluorination process developed using flow electrochemistry. Chemistry World. [Link]

-

Pike, V. W., et al. (2021). Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. ACS Chemical Neuroscience, 12(15), 2855–2871. [Link]

-

Noel, T., & Hessel, V. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33–45. [Link]

-

Noel, T., & Hessel, V. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Figshare. [Link]

-

Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. [Link]

-

Li, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 921675. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Eriksson, J., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. EJNMMI Radiopharmacy and Chemistry, 9(1), 6. [Link]

-

Wang, Z., et al. (2021). Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. Chemical Communications, 57(94), 12656-12659. [Link]

-

Guérard, C., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3591. [Link]

-

Eriksson, J., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. ResearchGate. [Link]

-

Gouverneur, V., et al. (2018). Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. Science, 360(6389), 638-642. [Link]

-

Lectka, T., et al. (2016). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society, 138(42), 14000-14003. [Link]

-

Engle, K. M., et al. (2023). Nickel-Catalyzed Enantio- and Diastereoselective Synthesis of Fluorine-Containing Vicinal Stereogenic Centers. Journal of the American Chemical Society, 145(41), 22616–22622. [Link]

-

Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2344. [Link]

-

Hong, X., & Tan, B. (2020). Recent Advances in Catalytic Enantioselective Synthesis of Fluorinated α‐ and β‐Amino Acids. Chinese Journal of Chemistry, 38(10), 1085-1100. [Link]

-

Wang, Y., et al. (2015). Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. PLOS ONE, 10(3), e0120241. [Link]

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.

-

Gouverneur, V., et al. (2019). Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals. Journal of the American Chemical Society, 141(42), 16999–17004. [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Toste, F. D., et al. (2010). Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols. Journal of the American Chemical Society, 132(19), 6666–6667. [Link]

-

Avantium. (2024, September 3). Avantium expands FDCA Pilot Plant with new polymerization pilot plant. Avantium News. [Link]

-

O'Hagan, D., & Deng, H. (2015). Natural Production of Fluorinated Compounds and Biotechnological Prospects of the Fluorinase Enzyme. Biomolecules, 5(2), 1018–1031. [Link]

-

Wang, J. (2017). Recent Progress on the Asymmetric Synthesis of Chiral Flavanones. Synlett, 28(19), 2503-2508. [Link]

-

University of Surrey. (2021). Feasibility of configuring the Fluor Pilot Plant as a novel water purification plant to remove micro/nanoplastics. University of Surrey Higher Education. [Link]

-

Kappe, C. O., et al. (2021). Manufacturing Process Development for Belzutifan, Part 6: Ensuring Scalability for a Deoxyfluorination Reaction. Organic Process Research & Development, 25(11), 2446-2456. [Link]

-

Cadwallader, D. (2022, September 9). New Synthesis Method of Carbamoyl Fluorides. YouTube. [Link]

-

Horwitz, M. (2024, October 15). New Advances in Synthetic Chemistry to Accelerate Drug Discovery. YouTube. [Link]

-

Ngamnithiporn, A. (2021, October 22). Total Synthesis of Leucophyllidine with Dr. Aurapat Ngamnithiporn (Episode 64). YouTube. [Link]

-

Syrris, V. (2023, January 26). Using flow chemistry to give early drug discovery processes a boost. YouTube. [Link]

Sources

- 1. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorination - Wordpress [reagents.acsgcipr.org]

- 4. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acs.figshare.com [acs.figshare.com]

- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

Troubleshooting & Optimization

Technical Support Center: Ethyl Esterification of Fluorinated Phenyl Acids

Current Status: Operational Ticket Topic: Optimizing Yield & Purity for Fluorinated Benzoic Acid Derivatives Assigned Specialist: Senior Application Scientist

Executive Summary: The "Fluorous" Challenge

Welcome to the technical support hub for fluorinated aromatics. If you are experiencing low yields (typically <60%) or inexplicable side products when esterifying fluorinated phenyl acids (e.g., 2,6-difluorobenzoic acid, pentafluorobenzoic acid), standard protocols often fail due to two competing factors:

-

Electronic Activation (The Good): Fluorine is highly electronegative.[1] It pulls electron density from the ring, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Steric & Electronic Shielding (The Bad): Fluorine atoms in the ortho position create significant steric bulk (the "Ortho Effect"). Furthermore, the electron-withdrawing nature destabilizes the positively charged intermediate in acid-catalyzed pathways, slowing down the rate-determining step.

Critical Warning: Unlike standard benzoic acids, fluorinated derivatives are susceptible to Nucleophilic Aromatic Substitution (

Method Selection: The Decision Matrix

Do not default to standard Fisher esterification without analyzing your substrate's substitution pattern. Use this logic flow to select the correct protocol.

Figure 1: Decision matrix for selecting the optimal esterification route based on steric hindrance and substrate stability.

Detailed Protocols

Protocol A: Thionyl Chloride Activation (High Yield / Hindered)

Best for: 2,6-difluorobenzoic acid, pentafluorobenzoic acid.

Mechanism:[1][2][3][4][5][6][7][8] Converts the acid to an acid chloride (

Reagents:

-

Substrate: 1.0 equiv

-

Thionyl Chloride (

): 1.5 – 2.0 equiv -

Ethanol (Anhydrous): Excess (Solvent)

-

Catalytic DMF: 2-3 drops

Step-by-Step:

-

Activation: In a dry flask under inert atmosphere (

), dissolve the fluorinated acid in a minimal amount of dry DCM (or neat if liquid). -

Chlorination: Add

dropwise. Add catalytic DMF. Reflux at 40°C for 2 hours.-

Checkpoint: Monitor by TLC.[9] The acid spot should disappear.

-

-

Evaporation: Remove excess

and solvent under vacuum. Do not skip this. Residual -

Esterification: Re-dissolve the crude acid chloride in dry DCM. Cool to 0°C. Add anhydrous Ethanol (3.0 equiv) and Pyridine (1.1 equiv) dropwise.

-

Workup: Wash with 1M

, then saturated

Protocol B: Modified Fisher Esterification (Standard)

Best for: 3-fluorobenzoic acid, 4-fluorobenzoic acid. Mechanism:[1][3][4][5][6][7][8] Equilibrium-driven. Requires water removal to push yield >60%.

Reagents:

-

Substrate: 1.0 equiv

-

Ethanol (Absolute): Solvent (0.5 M concentration)

- (Conc.): 0.1 equiv (10 mol%)

-

Critical Additive: 3Å Molecular Sieves (activated)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask. Add activated molecular sieves (approx. 10% w/v of solvent).

-

Reaction: Dissolve acid in Ethanol. Add

. -

Reflux: Heat to reflux (78°C) for 12–24 hours.

-

Note: For fluorinated acids, the reaction rate is slower than benzoic acid. 24h is standard.

-

-

Workup: Filter off sieves. Concentrate ethanol. Dissolve residue in Ethyl Acetate.[10][11] Wash with

.[10]

Troubleshooting & FAQs

Q1: My yield is stuck at ~55-60%. Why?

A: You have hit the Fisher Equilibrium Limit .

Because water is a byproduct (

-

Fix: You must remove water physically or chemically.

-

Option 1: Use a Dean-Stark trap (if using a co-solvent like Toluene/Ethanol mix).

-

Option 2: Add activated 3Å Molecular Sieves directly to the reaction flask (Protocol B).

-

Option 3: Switch to Protocol A (

), which is irreversible.

-

Q2: I see a side product where my Fluorine is gone (replaced by -OEt). What happened?

A: You triggered Nucleophilic Aromatic Substitution (

-

The Mechanism:

-

Fix: Avoid basic conditions. Use Acid Catalysis (Protocol B) or Acid Chloride (Protocol A).

Q3: Why is 2,6-difluorobenzoic acid so difficult to esterify?

A: The "Ortho Effect" (Steric Inhibition of Resonance). The two fluorine atoms physically block the carbonyl carbon from the attacking ethanol molecule. Additionally, they twist the carbonyl group out of plane with the benzene ring, reducing resonance stabilization.

-

Fix: You cannot rely on passive collision. You must use a highly reactive intermediate (Acid Chloride) and often require longer reflux times.

Comparative Data: Yield Optimization

Yields based on esterification of 2,6-difluorobenzoic acid (a difficult substrate).

| Method | Reagents | Time | Yield | Notes |

| Standard Fisher | 24 h | 35% | Equilibrium limited; sterically slow. | |

| Fisher + Sieves | 24 h | 72% | Water removal improves yield significantly. | |

| Acid Chloride | 1. | 4 h | 94% | Irreversible; overcomes steric bulk. |

| Base Alkylation | 12 h | 65% | High risk of defluorination side-products ( |

References

- Mechanism of Esterification: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.

-

Esterification of Fluorinated Acids: Taha, M. et al. (2023). "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2...". RSC Advances. Link (Demonstrates catalytic challenges with fluorinated substrates).

- The Ortho Effect: Newman, M. S. (1950). "Steric Effects in Organic Chemistry". Journal of Chemical Education.

-

Nucleophilic Arom

): Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems". Chemical Reviews. Link (Explains the lability of Fluorine in activated aromatics). - Thionyl Chloride Activation: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Standard protocol for converting hindered acids to acid chlorides).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Optimization of ethyl ester production assisted by ultrasonic irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 9. iiste.org [iiste.org]

- 10. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions [mdpi.com]

- 11. echemi.com [echemi.com]

Technical Support Center: Purification of Ethyl 3-(3,5-difluorophenyl)propanoate

Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice and detailed protocols for the challenging separation of Ethyl 3-(3,5-difluorophenyl)propanoate from its common starting material, 3,5-difluorobenzaldehyde. This document is designed for researchers, scientists, and drug development professionals seeking to optimize their purification workflows and ensure high product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: My crude ¹H NMR spectrum shows a persistent singlet at ~9.9 ppm after the reaction. What is this impurity and why is it difficult to remove?

A: A singlet in the 9-10 ppm region of a ¹H NMR spectrum is characteristic of an aldehyde proton. This signal almost certainly corresponds to unreacted 3,5-difluorobenzaldehyde starting material. The separation challenge arises from the similar polarities and volatilities of the target ester and the starting aldehyde, which can lead to co-elution in chromatography or co-distillation.

Q2: I performed a standard aqueous workup. Why wasn't it sufficient to remove the 3,5-difluorobenzaldehyde?

A: 3,5-difluorobenzaldehyde has limited solubility in water. A simple water or brine wash is ineffective at removing it from an organic solution containing your ester product. The aldehyde will preferentially remain in the organic phase. A more targeted chemical extraction is required to selectively remove the aldehyde.

Q3: What is the most reliable method for selectively removing the aldehyde impurity?

A: The most effective and widely used method is a chemical wash using a saturated aqueous solution of sodium bisulfite (NaHSO₃).[1][2] Aldehydes react with sodium bisulfite to form a water-soluble α-hydroxysulfonate salt, known as a bisulfite adduct.[3] This ionic adduct is easily extracted into the aqueous phase, leaving the non-reactive ester in the organic layer.[2][3] This reaction is reversible, which is useful if you wish to recover the aldehyde later.[3][4]

Q4: Can I use column chromatography as the sole purification method?

A: While column chromatography can separate the ester from the aldehyde, it may not be the most efficient first step if significant amounts of aldehyde are present.[5][6] The similar polarities can necessitate long columns and shallow solvent gradients, leading to high solvent consumption and potential product loss. A preliminary bisulfite wash to remove the bulk of the aldehyde is highly recommended. Chromatography is then best used to remove other non-aldehydic impurities, such as triphenylphosphine oxide (TPPO) if a Wittig-type reaction was performed.[7][8]

Q5: How can I monitor the purification process to confirm the complete removal of the aldehyde?

A: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Spot the crude mixture, the organic layer after the bisulfite wash, and a pure standard of the aldehyde (if available) on the same plate. The disappearance of the aldehyde spot in your product lane indicates successful removal. For final purity confirmation, ¹H NMR spectroscopy is definitive. The absence of the characteristic aldehyde peak (~9.9 ppm) is the primary indicator of a pure product.

Part 2: Troubleshooting Guides

This section provides detailed solutions for common problems associated with specific purification techniques.

Troubleshooting Chemical Extraction (Sodium Bisulfite Wash)

| Problem | Potential Cause | Recommended Solution |

| Ineffective Aldehyde Removal | 1. Stale Reagent: The sodium bisulfite solution may have oxidized over time, reducing its effectiveness. | 1. Prepare Fresh Solution: Always use a freshly prepared saturated solution of sodium bisulfite for each purification. |

| 2. Insufficient Contact Time/Agitation: The reaction to form the bisulfite adduct is an equilibrium process and requires thorough mixing.[4] | 2. Increase Agitation: Shake the separatory funnel vigorously for at least 5-10 minutes. If the reaction is sluggish, allow the layers to stand for 30 minutes before separating. | |

| 3. Incorrect Solvent: The reaction works best when the aldehyde has some solubility in the aqueous phase. | 3. Add a Co-solvent: If your primary extraction solvent is very non-polar (e.g., hexanes), add a small amount of a water-miscible solvent like THF or methanol to the mixture before adding the bisulfite solution to facilitate the reaction.[2] | |

| Formation of an Insoluble Precipitate | The bisulfite adduct of a non-polar aldehyde can sometimes be insoluble in both the organic and aqueous layers.[2] | Filter the Emulsion: If a solid forms at the interface, filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct. Then, proceed with separating the liquid layers.[2] |

| Product Hydrolysis | Esters can be susceptible to hydrolysis under strongly acidic or basic conditions. The bisulfite adduct formation can slightly acidify the solution. | Maintain Neutral pH & Low Temperature: Perform the wash at room temperature or below. Do not let the mixture sit for excessively long periods. Follow the wash with a gentle wash using a saturated sodium bicarbonate solution and then brine to neutralize any residual acid.[9] |

Troubleshooting Column Chromatography

| Problem | Potential Cause | Recommended Solution |

| Poor Separation (Co-elution) | 1. Incorrect Solvent System: The polarity of the eluent is not optimized to resolve the two compounds. | 1. Optimize with TLC: Systematically test different solvent systems using TLC first. A good system will show a clear separation (ΔRf > 0.2) between the ester and aldehyde spots. A common starting point is a mixture of ethyl acetate and hexanes. |

| 2. Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase. | 2. Reduce Load: As a general rule, use a mass ratio of stationary phase to crude product of at least 50:1. If separation is difficult, increase this to 100:1. | |

| 3. Improper Column Packing: Air bubbles or channels in the stationary phase lead to uneven band migration. | 3. Use Slurry Packing: Pack the column using a slurry of silica gel in the initial, non-polar eluent to ensure a homogenous and dense packing.[10] | |

| Product Tailing on TLC/Column | Residual acidic or basic impurities in the crude mixture are interacting strongly with the silica gel. | Neutralize Before Loading: Before concentrating the crude product for chromatography, ensure it has been thoroughly washed and neutralized as part of the workup. You can also add 0.5-1% triethylamine to the eluent to suppress tailing of basic compounds, though this is less likely to be an issue here. |

Part 3: Detailed Experimental Protocols

Protocol 1: Aldehyde Removal via Sodium Bisulfite Extraction

This protocol is the recommended first step for purifying Ethyl 3-(3,5-difluorophenyl)propanoate.

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

-

Bisulfite Wash: Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).

-

Extraction: Stopper the funnel and shake vigorously for 5-10 minutes, venting frequently to release any pressure.

-

Separation: Allow the layers to separate completely. The upper organic layer contains your desired ester, while the lower aqueous layer contains the aldehyde-bisulfite adduct.[3]

-

Work-up: Drain and discard the lower aqueous layer. Wash the remaining organic layer sequentially with:

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Deionized water.

-

Saturated aqueous sodium chloride (brine).

-

-

Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the aldehyde-free crude ester.

-

Verification: Analyze a small sample of the product by TLC or ¹H NMR to confirm the absence of the starting aldehyde before proceeding with further purification if necessary.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for removing non-aldehydic impurities after the bisulfite wash.

-

Column Preparation: Select an appropriately sized column and pack it with silica gel using the "wet" or slurry method with your initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).[5][10]

-

Sample Loading: Dissolve the aldehyde-free crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the dissolved product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

-

Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to move the compounds down the column.

-

Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

-

Analysis: Spot each fraction on a TLC plate to monitor the separation. The ester is less polar than the aldehyde but more polar than non-polar byproducts. An approximate elution order is hydrocarbons > ethers > esters > aldehydes > ketones > alcohols.[11]

-

Combine and Concentrate: Combine the fractions that contain the pure desired product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the final, purified Ethyl 3-(3,5-difluorophenyl)propanoate.

Part 4: Data & Visualizations

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3,5-Difluorobenzaldehyde | C₇H₄F₂O | 142.10[12][13] | Not readily available | 1.296 @ 20°C[13] |

| Ethyl 3-(3,5-difluorophenyl)propanoate | C₁₁H₁₂F₂O₂ | 214.21 | Not readily available | Not readily available |

Note: The boiling point of the ester is expected to be significantly higher than the aldehyde due to its larger molecular weight. However, both are likely high-boiling liquids requiring vacuum distillation.

Diagram 1: Workflow for Aldehyde Removal via Bisulfite Wash

Caption: Workflow for selective aldehyde removal using sodium bisulfite.

Diagram 2: Workflow for Flash Column Chromatography

Caption: General workflow for purification by flash column chromatography.

References

-

Wikipedia. (n.d.). Bisulfite. Retrieved February 12, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved February 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Simple Addition Reactions. Retrieved February 12, 2026, from [Link]

-

Taylor & Francis Online. (2014). Wittig reaction purification for products with very low polarity. Retrieved February 12, 2026, from [Link]

-

Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. Retrieved February 12, 2026, from [Link]

-

University of Massachusetts Lowell. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved February 12, 2026, from [Link]

-

Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved February 12, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved February 12, 2026, from [Link]

-

LookChem. (n.d.). General procedures for the purification of Esters. Retrieved February 12, 2026, from [Link]

-

YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Column chromatography. Retrieved February 12, 2026, from [Link]

-

American Journal of Science. (1907). Concerning the Purification of Esters. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzaldehyde. Retrieved February 12, 2026, from [Link]

-

Taylor & Francis Online. (2010). Tandem One-Pot Conversion of Aldehydes into Ethyl Esters. Retrieved February 12, 2026, from [Link]

-

University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3-phenylpropionate. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Oxidation of Aldehydes to Ethyl Esters. Retrieved February 12, 2026, from [Link]

-

ChemSynthesis. (n.d.). ethyl 3,3,3-trifluoropropanoate. Retrieved February 12, 2026, from [Link]

-

Solubility of Things. (n.d.). Ethyl propanoate. Retrieved February 12, 2026, from [Link]

-

Ataman Kimya. (n.d.). ETHYL PROPIONATE. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Ethyl propionate. Retrieved February 12, 2026, from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved February 12, 2026, from [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 3-bromo-3,3-difluoropropanoate. Retrieved February 12, 2026, from [Link]

Sources

- 1. Bisulfite - Wikipedia [en.wikipedia.org]

- 2. Workup [chem.rochester.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Column chromatography - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. columbia.edu [columbia.edu]

- 12. 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3,5-ジフルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

Troubleshooting low conversion in 3,5-difluorocinnamate reduction

Ticket Category: Organic Synthesis / Catalytic Hydrogenation / Chemoselectivity Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Why" Behind Low Conversion

Welcome to the technical support hub for fluorinated aromatic reductions. You are likely encountering issues converting 3,5-difluorocinnamate (alkene) to 3,5-difluorodihydrocinnamate (alkane) while preserving the C–F bonds and the ester/acid functionality.

The Core Conflict:

The 3,5-difluoro substitution pattern creates a unique electronic environment. The fluorine atoms are strongly electron-withdrawing (

Low conversion in this system is rarely a simple kinetic stall; it is usually a symptom of two competing mechanisms:

-

Catalyst Poisoning: Trace fluoride ions released from minor hydrodefluorination (HDF) side reactions can poison active sites on the catalyst support.

-

Competitive Adsorption: The electron-deficient ring competes with the alkene for surface adsorption, especially if the solvent choice promotes

-stacking interactions with the carbon support.

Diagnostic Matrix: Identify Your Failure Mode

Before proceeding to the protocols, match your experimental observation to the failure mode below.